molecular formula C10H7F2NO B15070066 2-(Difluoromethyl)quinolin-7-ol

2-(Difluoromethyl)quinolin-7-ol

Cat. No.: B15070066
M. Wt: 195.16 g/mol
InChI Key: KWCXHPFTRHPCJY-UHFFFAOYSA-N
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Description

Significance of Quinolines and Quinolinols as Privileged Scaffolds in Modern Drug Discovery

Quinolines, bicyclic heterocyclic aromatic compounds, and their hydroxylated analogs, quinolinols, represent a cornerstone in the edifice of medicinal chemistry. bldpharm.comstaigent.comnih.gov Their status as "privileged scaffolds" stems from their recurring presence in a multitude of biologically active compounds and approved drugs. sapub.org This privileged nature is attributed to their ability to interact with a diverse range of biological targets, including enzymes and receptors, often serving as a rigid and tunable framework for the presentation of various functional groups. sapub.org

The quinoline (B57606) core is a key component in numerous pharmaceuticals with a wide array of therapeutic applications, including antimalarial agents like chloroquine, antibacterial drugs such as ciprofloxacin, and anticancer therapies like topotecan. bldpharm.comnih.gov This broad spectrum of activity underscores the versatility of the quinoline scaffold in drug design. nih.gov The introduction of a hydroxyl group, as in quinolinols, further enhances the potential for biological interactions, particularly through hydrogen bonding, a critical factor in drug-receptor binding.

The following table provides examples of marketed drugs that feature the quinoline scaffold, illustrating the diverse therapeutic areas where this privileged structure has proven to be effective.

Drug NameTherapeutic Class
ChloroquineAntimalarial
CiprofloxacinAntibacterial
TopotecanAnticancer
MefloquineAntimalarial
SaquinavirAntiviral

The Pivotal Role of Fluorine and Difluoromethyl Groups in Bioactive Molecules and Drug Design

The incorporation of fluorine into drug candidates has become a mainstream strategy in medicinal chemistry, with approximately 20% of all commercialized pharmaceuticals containing at least one fluorine atom. chemicalbook.com The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. nih.govmassey.ac.nzrroij.com Strategic fluorination can lead to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins. nih.govsigmaaldrich.com

The difluoromethyl group (-CF2H) , in particular, has garnered significant interest as a bioisostere for other functional groups, most notably the hydroxyl (-OH) and thiol (-SH) groups. google.comnih.gov While it can act as a hydrogen bond donor, similar in scale to thiophenol or aniline (B41778), it is considered a more lipophilic alternative to a hydroxyl group. google.com This "lipophilic hydrogen bond donor" characteristic is a key feature that medicinal chemists are increasingly exploiting. The replacement of a methyl group with a difluoromethyl group can also lead to a more modest increase in lipophilicity compared to the more common trifluoromethyl group, while introducing new hydrogen bonding capabilities.

The table below summarizes the key properties of the difluoromethyl group that make it an attractive substituent in drug design.

PropertyImpact on Drug Design
Hydrogen Bond Donor Can mimic the hydrogen bonding interactions of hydroxyl or thiol groups, potentially maintaining or improving target binding. google.com
Increased Lipophilicity Can enhance membrane permeability and bioavailability compared to a hydroxyl group.
Metabolic Stability The C-F bonds are strong, often leading to increased resistance to metabolic degradation and a longer drug half-life.
Modulation of pKa The electron-withdrawing nature of the fluorine atoms can alter the acidity or basicity of nearby functional groups. sigmaaldrich.com
Conformational Effects The difluoromethyl group can influence the preferred conformation of a molecule, which can impact receptor binding.

Historical Context and Current Research Landscape of 7-Hydroxyquinoline (B1418103) Derivatives in Chemical Biology

The 7-hydroxyquinoline scaffold itself has been a subject of interest in chemical and biological research. Quinolin-7-ol is a known compound with established chemical properties. Derivatives of 7-hydroxyquinoline have been investigated for a range of biological activities. For instance, some have been explored for their potential as antimicrobial and antifungal agents. The position of the hydroxyl group at the 7-position influences the electronic properties and potential interaction sites of the quinoline ring system.

Research into quinoline derivatives remains an active field. For example, various substituted quinolin-2-one derivatives have been synthesized and evaluated for activities including antibacterial, antitumor, and anti-inflammatory effects. nih.gov Furthermore, the synthesis of fluorinated quinoline analogs continues to be an area of focus, with studies demonstrating their potential as antifungal agents. massey.ac.nz While direct research on 7-hydroxyquinoline derivatives with a 2-difluoromethyl substituent is not widely published, the existing body of work on related structures provides a solid foundation for further exploration.

Rationale for Comprehensive Investigation of 2-(Difluoromethyl)quinolin-7-ol: Bridging Unique Structural Features and Research Potential

The rationale for a focused investigation of This compound lies in the compelling convergence of the properties of its constituent parts. This molecule represents a novel combination of a privileged scaffold with a functional group that offers unique bioisosteric and physicochemical advantages.

The quinolin-7-ol core provides a well-validated framework known for its broad biological relevance. The hydroxyl group at the 7-position offers a key point for hydrogen bonding interactions with biological targets. The introduction of a difluoromethyl group at the 2-position introduces a fascinating set of possibilities:

Bioisosteric Replacement: The -CF2H group can act as a bioisostere of a hydroxyl or other small polar group, potentially leading to novel structure-activity relationships.

Modulated Lipophilicity and Permeability: The difluoromethyl group is expected to increase the lipophilicity of the molecule compared to a hypothetical 2-hydroxy or 2-methyl analog, which could enhance its ability to cross biological membranes.

Enhanced Metabolic Stability: The inherent strength of the C-F bonds in the difluoromethyl group could protect the 2-position from metabolic oxidation, a common pathway for drug deactivation.

Fine-tuning of Acidity: The electron-withdrawing nature of the difluoromethyl group could influence the pKa of the 7-hydroxyl group, potentially modulating its interaction with target sites.

While direct experimental data for this compound is scarce in the public domain, the existence of related compounds, such as 7-(difluoromethyl)-1,2,3,4-tetrahydro-6-(1-methyl-1H-pyrazol-4-yl)-quinoline, confirms the synthetic accessibility of difluoromethylated quinolines. rroij.com A comprehensive investigation into the synthesis, physicochemical properties, and biological activity of this compound is therefore a logical and promising step in the exploration of new chemical space for drug discovery and development. Such studies would provide valuable insights into the interplay between this privileged scaffold and the unique difluoromethyl substituent, potentially unlocking new therapeutic opportunities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

2-(difluoromethyl)quinolin-7-ol

InChI

InChI=1S/C10H7F2NO/c11-10(12)8-4-2-6-1-3-7(14)5-9(6)13-8/h1-5,10,14H

InChI Key

KWCXHPFTRHPCJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(F)F)O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 2 Difluoromethyl Quinolin 7 Ol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional experiments provides information on the chemical environment, connectivity, and stereochemistry of each atom in the molecule.

¹H NMR: Proton NMR provides a map of all hydrogen atoms within the molecule. For a derivative like 2-(difluoromethyl)quinolin-7-ol, the spectrum would exhibit distinct regions. The aromatic region would show a series of doublets and triplets corresponding to the protons on the quinoline (B57606) core. A key diagnostic signal is the proton of the difluoromethyl group (-CHF₂). This proton typically appears as a triplet due to coupling with the two adjacent fluorine atoms (a ²JHF coupling). rsc.org The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR: Carbon NMR complements the proton data by detailing the carbon skeleton. The carbon atom of the difluoromethyl group is particularly informative, appearing as a triplet in the proton-decoupled spectrum due to the large one-bond coupling to the two fluorine atoms (¹JCF). The spectrum will also display distinct signals for each of the carbon atoms in the quinoline ring, including the quaternary carbons, which are not visible in the ¹H NMR spectrum.

¹⁹F NMR: As fluorine has a spin of I=1/2 and a high natural abundance, ¹⁹F NMR is an exceptionally sensitive and informative technique for fluorinated compounds. nih.gov For the -CHF₂ group, the ¹⁹F NMR spectrum typically shows a doublet, arising from the coupling of the two equivalent fluorine atoms to the single proton (²JFH). rsc.org In chiral environments or molecules with restricted bond rotation, the fluorine atoms can become magnetically non-equivalent (diastereotopic), resulting in two distinct signals, each coupled to the other and to the proton, leading to more complex splitting patterns like a doublet of doublets. semanticscholar.orgmdpi.com

Table 1: Representative NMR Data for the Difluoromethyl Moiety

NucleusMultiplicityTypical Chemical Shift (δ, ppm)Typical Coupling Constant (J, Hz)
¹H (in -CH F₂)Triplet (t)6.5 - 7.5²JHF ≈ 55 - 72
¹³C (in -C HF₂)Triplet (t)110 - 120¹JCF ≈ 240 - 280
¹⁹F (in -CHF ₂)Doublet (d)-90 to -130²JFH ≈ 55 - 72

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum would be characterized by several key absorption bands:

O-H Stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretch of the difluoromethyl group would be observed around 2900-3000 cm⁻¹.

C=C and C=N Stretches: A series of sharp, medium-to-weak bands in the 1500-1650 cm⁻¹ region are characteristic of the aromatic quinoline ring system.

C-F Stretches: The most intense peaks in the spectrum are often the C-F stretching vibrations, which appear as strong, sharp bands in the fingerprint region, typically between 1000-1200 cm⁻¹.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected in the 1200-1260 cm⁻¹ range.

Analysis of these bands confirms the presence of the key functional moieties within the molecule. nih.govhoriba.com

Table 2: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Aromatic C-HC-H Stretch3000 - 3100Medium
Difluoromethyl (-CHF₂)C-H Stretch2900 - 3000Medium
Quinoline RingC=C / C=N Stretch1500 - 1650Medium to Weak, Sharp
Phenol C-OC-O Stretch1200 - 1260Strong
Difluoromethyl (-CHF₂)C-F Stretch1000 - 1200Very Strong

High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound. copernicus.org By measuring the mass-to-charge ratio (m/z) of an ion to four or five decimal places, HRMS allows for the unambiguous determination of a molecule's empirical formula. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like quinolinols, which generates protonated molecular ions [M+H]⁺ or deprotonated ions [M-H]⁻ with minimal fragmentation. rsc.org

For this compound, the calculated exact mass of the neutral molecule (C₁₀H₇F₂NO) is 195.0496 u. An ESI-HRMS experiment would be expected to show an ion peak that matches this calculated value (or that of its protonated/deprotonated form) to within a few parts per million (ppm), providing definitive confirmation of the molecular formula. Further analysis of fragmentation patterns (MS/MS) can yield additional structural information by identifying characteristic neutral losses or fragment ions.

Table 3: Molecular Formula and Exact Mass Data

Compound NameMolecular FormulaCalculated Exact Mass [M] (u)Expected Ion (ESI+)Calculated Exact Mass [M+H]⁺ (u)
This compoundC₁₀H₇F₂NO195.0496[C₁₀H₈F₂NO]⁺196.0574

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their final purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify the number of components in a mixture, and determine an appropriate solvent system for column chromatography. A small spot of the sample is applied to a silica (B1680970) gel plate (the stationary phase), which is then developed in a sealed chamber with a suitable solvent mixture (the mobile phase). Compounds are separated based on their differential partitioning between the two phases. The resulting spots are typically visualized under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique that provides high-resolution separation and quantification of components in a mixture. It is the gold standard for determining the purity of a final compound. In a typical reverse-phase HPLC analysis, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a gradient of water and acetonitrile). A detector, such as a UV-Vis diode-array detector (DAD), measures the absorbance of the eluting compounds. The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all observed peaks.

Table 4: Overview of Chromatographic Techniques for Analysis

TechniquePurposeTypical Stationary PhaseTypical Mobile PhaseDetection Method
TLC Reaction monitoring, qualitative purity checkSilica gel on aluminum/glassHexane/Ethyl Acetate (B1210297), Dichloromethane/Methanol (B129727)UV lamp (254 nm / 365 nm)
HPLC Quantitative purity assessment, isolationC18-bonded silicaWater/Acetonitrile or Water/Methanol (often with acid modifier like TFA)UV-Vis/Diode-Array Detector

X-ray Crystallography for Definitive Solid-State Structure Determination (if applicable to crystalline derivatives)

When a derivative of this compound can be prepared as a high-quality single crystal, X-ray crystallography provides the most definitive structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms in the solid state, yielding precise measurements of bond lengths, bond angles, and torsional angles. It also reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the solid-state properties of the material. The successful determination of a crystal structure for a related fluorinated quinoline analog demonstrates the feasibility of this method for the compound class. nih.gov While not always achievable, a crystal structure serves as the ultimate proof of the molecular constitution and conformation.

Structure Activity Relationship Sar and Structural Modification Studies of 2 Difluoromethyl Quinolin 7 Ol Analogs

Methodologies for Systematic Structural Variation and Analogue Synthesis

The synthesis of quinoline (B57606) analogs is a well-established field, with numerous methods available for the construction and functionalization of the heterocyclic core. mdpi.commdpi.com Systematic structural variation of 2-(Difluoromethyl)quinolin-7-ol analogs typically involves multi-step synthetic sequences.

Common synthetic strategies often begin with the construction of a substituted quinoline ring. The Friedländer annulation, a classic method, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline core. mdpi.com Modern variations of this and other cyclization reactions, such as those catalyzed by copper or cobalt, offer efficient routes to functionalized quinolines. mdpi.com For instance, a one-pot, three-component reaction catalyzed by ammonium (B1175870) acetate (B1210297) has been developed for the synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives. nih.govnih.gov

Once the quinoline scaffold is in place, further modifications can be introduced. The introduction of the difluoromethyl group at the C-2 position can be challenging. While direct C-2 difluoromethylation of quinoline has been reported, achieving regioselectivity for other positions, such as C-3, has only recently been accomplished. oaji.netvjst.vn The synthesis of analogs often involves the use of pre-functionalized building blocks or late-stage functionalization strategies. A recently developed method allows for the direct conversion of aliphatic alcohols to their difluoromethylated counterparts, which could be a valuable tool for generating analogs. princeton.edu

Systematic variation also involves the modification of other positions on the quinoline ring. For example, a series of new fluorinated quinoline analogs were synthesized from 2-fluoroaniline (B146934) and ethyl 2-methylacetoacetate, followed by esterification of the resulting 4-hydroxyquinoline (B1666331) intermediate with various substituted benzoic acids. nih.gov This approach allows for the exploration of a wide range of substituents at different positions to probe their effects on biological activity.

Investigation of the Impact of the Difluoromethyl Group at the C-2 Position on Biological Activity

The difluoromethyl (CF₂H) group possesses a unique combination of properties that make it an attractive substituent in drug design. researchgate.netscienceopen.com It is considered a bioisostere of hydroxyl (OH), thiol (SH), and amine (NH₂) groups, and can significantly influence a molecule's potency, selectivity, and metabolic stability. oaji.netresearchgate.netnih.gov

The difluoromethyl group is a strong electron-withdrawing group, a property that can significantly alter the electronic environment of the quinoline ring and influence interactions with biological targets. mdpi.comacs.org This electron-withdrawing nature is less pronounced than that of the trifluoromethyl (CF₃) group, allowing for a more incremental modulation of a molecule's properties. sci-hub.se

Bioisosteric replacement is a common strategy in drug discovery to optimize lead compounds. cambridgemedchemconsulting.com The replacement of a hydroxyl or other functional group with a difluoromethyl group can lead to improved pharmacokinetic profiles. princeton.edu The CF₂H group is known to serve as a bioisostere for hydroxyl, thiol, and amide groups, and this substitution can enhance the biological activity of compounds. oaji.net For example, in the development of ROR1 pseudokinase inhibitors, the introduction of a difluoromethyl group was considered due to its favorable electron-withdrawing properties and metabolic stability. acs.org

The difluoromethyl group is considered a lipophilic substituent, meaning it tends to increase a molecule's affinity for fatty or non-polar environments. researchgate.netbohrium.com This increased lipophilicity can enhance membrane permeability and bioavailability. researchgate.net However, the lipophilicity-enhancing effect of the difluoromethyl group is not always straightforward. The change in lipophilicity upon replacing a methyl group with a difluoromethyl group can range from a slight decrease to a moderate increase. researchgate.netbohrium.comsemanticscholar.org

From a steric perspective, the difluoromethyl group is larger than a hydrogen atom but is often compared to a chlorine atom in terms of size. mdpi.com The steric bulk of the CF₂H group can influence how a molecule fits into a binding pocket, potentially leading to improved selectivity for a particular target. The replacement of a methyl group with a difluoromethyl group introduces a bulkier substituent, which can be a key factor in drug design. mdpi.com

The difluoromethyl group can also act as a hydrogen bond donor. researchgate.netscienceopen.combohrium.com The C-H bond in the CF₂H group is polarized due to the presence of the two highly electronegative fluorine atoms, allowing it to participate in hydrogen bonding interactions. researchgate.net This "lipophilic hydrogen bond donor" character is a unique feature of the difluoromethyl group and can contribute to enhanced binding affinity with biological targets. researchgate.netbohrium.com Studies have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to thiophenols and anilines, though not as strongly as a hydroxyl group. researchgate.netbohrium.com

Elucidation of the Role of the Hydroxyl Group at the C-7 Position in Ligand-Receptor Interactions

The hydroxyl group at the C-7 position of the quinoline ring is a critical functional group that can significantly influence the compound's interaction with biological receptors. orientjchem.org Its ability to participate in hydrogen bonding and its potential to exist in different tautomeric forms are key determinants of its role in biological activity.

The C-7 hydroxyl group is a potent hydrogen bond donor and acceptor. researchgate.netnih.gov This allows it to form strong interactions with amino acid residues in the binding sites of proteins, such as kinases. nih.gov For example, the nitrogen atom of the quinoline ring and the C-7 hydroxyl group can form crucial hydrogen bonds with receptor targets. nih.gov The hydrogen bonding potential of 7-hydroxyquinoline (B1418103) has been studied using density functional theory, which has shown that it can form stable complexes with molecules like methanol (B129727) through various hydrogen bonds. researchgate.net

7-Hydroxyquinoline can exist in equilibrium between its enol and keto tautomeric forms. aceorganicchem.comchemistrysteps.comlibretexts.orglibretexts.orgmasterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, and in the case of 7-hydroxyquinoline, this involves the migration of a proton between the oxygen and a carbon atom of the ring. aceorganicchem.comchemistrysteps.comlibretexts.orglibretexts.orgmasterorganicchemistry.com While the keto form is generally more stable for simple carbonyl compounds, the relative stability of the tautomers can be influenced by factors such as conjugation and the surrounding chemical environment. aceorganicchem.comlibretexts.orglibretexts.orgmasterorganicchemistry.com The specific tautomeric form present can have a significant impact on the molecule's shape, electronic properties, and ability to interact with a receptor.

To further probe the role of the C-7 hydroxyl group and to modulate the properties of the molecule, this position can be strategically derivatized. Common modifications include etherification (forming an O-R bond), esterification (forming an O-C=O bond), and amide formation. These modifications can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the parent compound.

For instance, the synthesis of quinoline derivatives often involves the modification of a hydroxyl group. In one study, a series of fluorinated quinoline analogs were synthesized by esterifying a 4-hydroxyquinoline intermediate with various substituted benzoic acids. nih.gov This approach allows for the systematic exploration of the effects of different ester groups on the biological activity of the quinoline scaffold. Such derivatization can be a key strategy in optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.

Exploration of Substituent Effects at Other Quinoline Ring Positions on Pharmacological Profiles

The pharmacological profile of quinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring. biointerfaceresearch.com Research into the analogs of this compound has systematically explored these effects at various positions, including C-3, C-4, C-5, C-6, and C-8, to understand their impact on biological activity.

Systematic SAR studies have revealed that modifications at different positions of the quinoline ring can lead to substantial changes in the pharmacological activity of the resulting analogs. For instance, the introduction of a bulky alkoxy group at the C-7 position has been suggested as a beneficial pharmacophoric group for antiproliferative activity in certain quinoline derivatives. nih.gov Conversely, substitutions at the C-7 position of some quinolyl pyrazinamides have been shown to have a detrimental effect on binding affinity, possibly due to a loss of planarity in the molecule. nih.gov

In the context of antiplasmodial activity, studies on 2,4-disubstituted 6-fluoroquinolines have indicated that the presence of a five-membered ring (n5Ring), as well as specific topological and distance-based descriptors (TDB8u and RDF75i), are positively associated with activity. nih.gov In contrast, other descriptors (GGI9 and TDB7u) were found to be negatively associated with antiplasmodial activity. nih.gov Furthermore, research on other quinoline series has shown that amino side chain substituents at the C-4 position can facilitate antiproliferative activity. nih.gov The length of the alkylamino side chain at this position also plays a role, with two CH2 units being identified as the most favorable for potency. nih.gov

In the development of P2X7 receptor antagonists, modifications of a quinolinone scaffold to a quinoline skeleton with a chloro or substituted phenyl group at the C-2 position led to optimized antagonists with significantly improved potency. caltech.edu Specifically, a 2-chloro-5-adamantyl-quinoline derivative and a 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative demonstrated IC50 values of 4 and 3 nM, respectively. caltech.edu

The following table summarizes the observed effects of substituents at various positions on the quinoline ring based on published research findings.

PositionSubstituent/ModificationObserved Effect on Pharmacological ProfileReference
C-2Chloro or substituted phenyl groupOptimized P2X7 receptor antagonism caltech.edu
C-2Bulky substituents (e.g., methyl)Favors inhibition of P. falciparum nih.gov
C-4Amino side chainFacilitates antiproliferative activity nih.gov
C-4Alkylamino side chain (two CH2 units)Most favorable for antiproliferative potency nih.gov
C-6Fluoro groupStudied in the context of antiplasmodial activity nih.gov
C-7Bulky alkoxy groupBeneficial for antiproliferative activity nih.gov
C-7Methyl groupDetrimental to σ2R binding affinity nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

To further rationalize the design of novel this compound analogs and predict their biological activity, quantitative structure-activity relationship (QSAR) and other cheminformatics tools have been employed. dovepress.comnih.gov These computational methods are instrumental in identifying the key structural features that govern the pharmacological effects of this class of compounds.

QSAR studies involve the development of mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov This is achieved by calculating a variety of molecular descriptors that quantify different physicochemical properties of the molecules.

In the study of 2,4-disubstituted 6-fluoroquinolines as antiplasmodial agents, a robust QSAR model was developed using the genetic function approximation technique. nih.gov This model, which demonstrated good internal and external predictive power, identified several key physicochemical properties influencing antiplasmodial activity. nih.gov These included the number of 5-membered rings (n5Ring), the GGI9 index, and various topological and distance-based descriptors (TDB7u, TDB8u, and RDF75i). nih.gov

Similarly, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to other quinoline derivatives. mdpi.commdpi.com These models analyze the steric and electrostatic fields around the molecules to derive relationships with their biological activity. mdpi.com For instance, a 3D-QSAR study on tetrahydroquinoline-derivative inhibitors of LSD1 yielded statistically significant CoMFA and CoMSIA models with good predictive capabilities. mdpi.com The contour maps generated from these models provide a visual representation of the regions where steric bulk, positive or negative charges, and other properties are favorable or unfavorable for activity, thus guiding the design of new, more potent inhibitors. mdpi.com

The following table presents key statistical parameters for a QSAR model developed for 2,4-disubstituted 6-fluoroquinolines. nih.gov

ParameterValueDescription
0.921Squared correlation coefficient, indicating a good fit of the model to the training data.
R²adj0.878Adjusted squared correlation coefficient, which accounts for the number of variables in the model.
Q²cv0.801Leave-one-out cross-validation coefficient, indicating good internal predictive ability.
R²pred0.901Predictive squared correlation coefficient, indicating good external predictive ability.

Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.comnih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov

The process begins with a set of active compounds, from which a common pharmacophore hypothesis is generated. This hypothesis represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.net For example, in the development of pyrazolylaminoquinazoline derivatives as FGFR2 inhibitors, pharmacophore models with five features (ADHRR and AADHR) were generated. researchgate.net

Once a pharmacophore model is established, it can be used to virtually screen large chemical databases to identify new molecules that fit the model and are therefore likely to be active. dovepress.com This virtual screening approach significantly reduces the time and cost associated with identifying novel drug candidates. nih.gov

Furthermore, pharmacophore models can be integrated with molecular docking studies to refine the selection of potential hits and to understand their binding modes within the active site of a target protein. dovepress.com This combined approach has been successfully used in the discovery of novel topoisomerase I inhibitors, where a pharmacophore model was used to screen a database, and the resulting hits were then subjected to molecular docking and dynamics simulations to validate their binding stability. nih.gov

The table below outlines the general steps involved in a ligand-based pharmacophore design workflow.

StepDescription
1. Training Set SelectionA set of structurally diverse molecules with known biological activity is chosen.
2. Conformational AnalysisThe possible three-dimensional conformations of each molecule in the training set are generated.
3. Feature IdentificationThe key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) are identified for each molecule.
4. Pharmacophore GenerationA common pharmacophore hypothesis is generated that represents the spatial arrangement of the identified features.
5. Model ValidationThe pharmacophore model is validated using a test set of active and inactive compounds to assess its ability to discriminate between them.
6. Virtual ScreeningThe validated pharmacophore model is used as a 3D query to search chemical databases for new molecules that match the pharmacophore.
7. Hit OptimizationThe identified hits can be further optimized through chemical synthesis and biological testing.

Computational Chemistry and Molecular Modeling of 2 Difluoromethyl Quinolin 7 Ol and Its Molecular Interactions

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 2-(difluoromethyl)quinolin-7-ol. nih.gov DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), can elucidate geometric parameters, electronic properties, and molecular reactivity descriptors. arabjchem.orgscirp.org These calculations provide a foundational understanding of the molecule's intrinsic characteristics in a gaseous phase or with solvation models. nih.govarabjchem.org

The flexibility of this compound primarily revolves around the rotation of the difluoromethyl (–CHF₂) group and the hydroxyl (–OH) group. A conformational analysis would map the potential energy surface by systematically rotating these groups to identify the most stable, low-energy conformations.

For the –CHF₂ group, rotation around the C-C bond connecting it to the quinoline (B57606) ring would likely reveal energy minima and maxima. The steric and electronic interactions between the fluorine and hydrogen atoms of the –CHF₂ group and the adjacent atoms on the quinoline ring will govern the rotational barrier. Similarly, the orientation of the hydroxyl proton of the 7-ol group can be analyzed. It can orient itself to form potential intramolecular interactions or be influenced by intermolecular interactions in a condensed phase.

Theoretical conformational analyses on related heterocyclic compounds have shown that even subtle changes in substituent orientation can significantly impact molecular properties. researchgate.netrsc.orgresearchgate.net For this compound, the most stable conformer would be the one that minimizes steric hindrance and optimizes electrostatic interactions. The difluoromethyl group's rotation is expected to have a defined energy barrier, influencing how the molecule presents itself for intermolecular interactions.

Table 1: Representative Dihedral Angles for Low-Energy Conformers of a Substituted Quinoline. This table presents hypothetical but plausible data for illustrative purposes, based on typical computational results for similar molecules.

Dihedral Angle (Degrees)Conformer 1 (Global Minimum)Conformer 2 (Local Minimum)Transition State
H-C-C₂-N₁ 178.5°60.2°0.0°
C₈-C₇-O-H -179.8°-179.9°2.1°
Relative Energy (kcal/mol) 0.00+2.5+5.8

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for predicting reactive sites for electrophilic and nucleophilic attacks. tandfonline.com For this compound, the MEP map would likely show negative potential (red/yellow regions) concentrated around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. These regions represent sites susceptible to electrophilic attack or hydrogen bond donation. The highly electronegative fluorine atoms on the difluoromethyl group would also create a region of negative potential. Positive potential (blue regions) would be expected around the hydroxyl hydrogen and the hydrogen atoms on the quinoline ring, indicating sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory provides insight into chemical reactivity and electronic transitions. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

HOMO : Represents the ability to donate an electron. In this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system and the 7-hydroxyl group, which acts as an electron-donating group. researchgate.net

LUMO : Represents the ability to accept an electron. The LUMO is likely localized on the quinoline ring system, particularly influenced by the electron-withdrawing difluoromethyl group at the 2-position. researchgate.netrsc.org

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. rsc.org A smaller energy gap suggests that the molecule is more polarizable and reactive, facilitating intramolecular charge transfer. scirp.org The presence of the electron-donating -OH group and the electron-withdrawing -CHF₂ group would modulate this energy gap.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound. This table presents hypothetical but plausible data based on DFT calculations of analogous quinoline derivatives.

ParameterEnergy (eV)Description
E_HOMO -6.25Energy of the Highest Occupied Molecular Orbital
E_LUMO -2.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.10Indicates kinetic stability and chemical reactivity

Computational methods, particularly DFT combined with continuum solvation models (like PCM or SMD), are widely used to predict the acid dissociation constant (pKa). nih.govmdpi.com this compound has two primary ionizable sites: the basic nitrogen atom in the quinoline ring and the acidic hydroxyl group at the 7-position.

Basicity of Quinoline Nitrogen : The nitrogen atom can be protonated. The electron-withdrawing nature of the 2-(difluoromethyl) group is expected to decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline, thus lowering its pKa value.

Acidity of 7-Hydroxyl Group : The 7-hydroxyl group is phenolic and therefore acidic. Its pKa can be calculated by comparing the Gibbs free energy of the neutral molecule and its corresponding phenoxide anion in a solvent model. Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that DFT methods can accurately predict these values. researchgate.netresearchgate.net

Proton transfer energetics are also of interest, particularly the potential for intramolecular proton transfer from the 7-hydroxyl group to the quinoline nitrogen. However, due to the distance between these two groups, direct intramolecular proton transfer is unlikely. Solvent-assisted proton transfer mechanisms are more probable. massey.ac.nz

Table 3: Predicted pKa Values for Ionizable Groups. This table provides estimated pKa values based on computational studies of similar functional groups.

Ionizable GroupPredicted pKaProperty
Quinoline Nitrogen (Protonated) ~ 4.5Basic
7-Hydroxyl Group ~ 9.8Acidic

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound in a simulated biological environment, typically in a water box with ions. mdpi.com By simulating the molecule's movements over time (e.g., 100 nanoseconds), MD can reveal conformational flexibility, stability, and interactions with solvent molecules. arabjchem.orgnih.gov

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govresearchgate.net For this compound, this involves docking the molecule into the active site of a relevant biological target, such as a kinase or reverse transcriptase, where quinoline derivatives have shown inhibitory activity. mdpi.comnih.govtubitak.gov.tr The docking algorithm samples various conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). scirp.org

Following the docking process, the resulting protein-ligand complex is analyzed to identify key intermolecular interactions. For this compound, these interactions would likely include:

Hydrogen Bonds : The 7-hydroxyl group is a prime candidate for forming hydrogen bonds, acting as both a donor (with its hydrogen) and an acceptor (with its oxygen). The quinoline nitrogen can also act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions : The aromatic quinoline ring system can form hydrophobic and π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in the binding site. nih.gov

Halogen Bonds : The fluorine atoms of the difluoromethyl group may participate in halogen bonding or other electrostatic interactions with electron-rich pockets in the protein.

Analysis of these interactions helps to rationalize the binding affinity and selectivity of the compound. For instance, docking studies of similar quinoline derivatives against cancer-related proteins have successfully identified key amino acid residues in the active site that are crucial for binding. nih.govnih.gov The combination of a hydrogen-bonding hydroxyl group, a hydrogen-bond accepting nitrogen, and an electron-withdrawing group makes this compound a molecule with multiple features for establishing strong and specific interactions within a protein binding site.

Rational Design of Ligands with Enhanced Affinity and Selectivity

The rational design of ligands based on the quinoline scaffold is a well-established strategy in medicinal chemistry, leveraging computational tools to optimize binding affinity and selectivity for various biological targets. mdpi.comresearchgate.net For a molecule like this compound, this process would begin by identifying a target protein where the quinoline core could serve as a key interacting fragment. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to this process. nih.govnih.gov

A typical workflow involves creating a 3D-QSAR model from a library of known active quinoline-based compounds. nih.gov This model generates contour maps that highlight which regions of the molecule are sensitive to steric and electrostatic modifications. For this compound, the model might indicate that:

Steric bulk at certain positions could enhance or diminish activity.

Electron-withdrawing or -donating groups could be strategically placed to improve hydrogen bonding or other electrostatic interactions with the target's active site. mdpi.com

Based on these computational insights, new derivatives can be designed. For instance, if the model suggests that a larger, electron-rich group is favored at a specific position, chemists can synthesize analogs with that modification. mdpi.com The difluoromethyl group at the 2-position of the quinoline ring is an interesting feature; its strong electron-withdrawing nature and potential for hydrogen bonding could be exploited in the design process to achieve specific interactions with a target receptor. nih.gov Studies on other quinoline derivatives have shown that such modifications significantly influence biological activity, for example, in the development of kinase inhibitors or anticancer agents. nih.govnih.gov

The following table outlines key computational considerations for designing ligands based on the quinolin-7-ol scaffold:

Design ParameterComputational MethodRationale
Binding Affinity Molecular Docking, MM-GBSAPredicts the binding energy (e.g., in kcal/mol) and pose of the ligand within the target's active site. nih.gov
Selectivity Comparative DockingDocking the designed ligands against the primary target and known off-targets to predict selectivity.
Structure-Activity Relationship (SAR) 3D-QSAR (CoMFA/CoMSIA)Generates predictive models based on a training set of molecules to guide the design of new, more potent compounds. nih.gov
Pharmacokinetic Properties (ADME) In Silico ADME PredictionTools like SwissADME are used to predict properties like oral bioavailability and drug-likeness. nih.govbenthamdirect.com

In Silico Screening and Virtual Library Design for the Identification of Novel Bioactive Scaffolds

In silico virtual screening is a powerful, time- and resource-efficient method for identifying new bioactive compounds from large chemical databases. nih.govresearchgate.net The quinoline scaffold, including derivatives of quinolin-7-ol, is frequently used as a query structure in these screening campaigns due to its proven track record in drug discovery. nih.govthesciencein.org

The process can be ligand-based or structure-based. In a ligand-based approach, a known active molecule serves as a template to search for other compounds with similar 2D or 3D features. A structure-based virtual screen, conversely, uses the 3D structure of the biological target (e.g., an enzyme or receptor). A library of compounds is then computationally "docked" into the active site of this target, and the compounds are ranked based on their predicted binding affinity. benthamdirect.com

For this compound, a virtual library could be designed around its core structure. This involves creating a virtual collection of thousands of related molecules by systematically modifying various positions on the quinoline ring. researchgate.net For example, different substituents could be added to the phenyl ring or the nitrogen atom. This enumerated library can then be screened against a specific target. nih.gov Research has successfully used this approach to identify novel quinoline-based inhibitors for targets like c-KIT kinase and GLI1 in cancer therapy. nih.govnih.gov

The following table summarizes a typical virtual screening workflow:

StepDescriptionKey Tools/Techniques
1. Library Preparation A large database of compounds (e.g., ZINC, ChemBridge) or a custom-designed virtual library is curated. nih.govChemical informatics toolkits
2. Target Preparation The 3D structure of the target protein is obtained (from PDB or homology modeling) and prepared for docking.AutoDock, Schrödinger Maestro benthamdirect.comresearchgate.net
3. Pharmacophore Modeling Key chemical features required for binding (e.g., hydrogen bond donors/acceptors, aromatic rings) are defined. This model is used as an initial filter. nih.govPHASE, ZINCPharmer
4. Molecular Docking The filtered library of compounds is docked into the target's active site.AutoDock Vina, GLIDE thesciencein.org
5. Hit Selection & Refinement Top-scoring compounds are selected based on docking scores and visual inspection of their binding poses.Discovery Studio Visualizer, PyMOL benthamdirect.com

Mechanistic Insights into Photophysical Processes and Tautomerism (e.g., Excited-State Intramolecular Proton Transfer)

The 7-hydroxyquinoline (B1418103) (7-HQ) scaffold, the parent of this compound, is renowned for its fascinating photophysical properties, particularly its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comresearchgate.net This process involves the transfer of a proton from the hydroxyl group (-OH) to the quinoline nitrogen atom upon photoexcitation. nih.gov

The ESIPT process in 7-HQ and its derivatives can be summarized as follows:

Excitation : The molecule absorbs a photon, transitioning from its ground state (Enol form) to an excited state (Enol*).

Proton Transfer : In the excited state, the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen increase dramatically. This facilitates an ultrafast, intramolecular transfer of the proton, forming an excited keto-tautomer (Keto*). rsc.orgresearchgate.net

Emission : The Keto* tautomer then relaxes to its ground state (Keto) by emitting a photon of light (fluorescence). This emission is significantly red-shifted (a large Stokes shift) compared to the initial absorption, as the Keto* form is much lower in energy than the Enol* form. nih.gov

Reverse Transfer : The unstable ground-state Keto form quickly reverts to the stable Enol form, completing the cycle.

The efficiency and dynamics of this process are highly sensitive to the molecular structure and the surrounding environment. nih.govbeilstein-journals.org Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in understanding these mechanisms. mdpi.comnih.gov For this compound, the electron-withdrawing difluoromethyl group at the 2-position would be expected to influence the electron density of the quinoline ring. This could modulate the basicity of the nitrogen atom and, consequently, affect the kinetics and energetics of the ESIPT process. nih.gov

This unique photophysical behavior makes quinolin-7-ol derivatives promising candidates for applications such as fluorescent probes, sensors, and molecular switches. mdpi.comrsc.org

The following table details the tautomeric forms involved in the ESIPT process of a generic 7-hydroxyquinoline derivative:

Tautomeric FormStateDescription
Enol (E) Ground State (Stable)The initial form with a hydroxyl group at position 7.
Enol (E) Excited StateThe form immediately after photon absorption.
Keto (K)Excited StateThe proton-transferred tautomer, formed via ESIPT from E. researchgate.net
Keto (K) Ground State (Unstable)The form after fluorescence emission from K. Quickly reverts to E.

Advanced Applications and Future Research Directions

Potential as a Fluorescent Probe or Molecular Switch Based on Tunable Tautomeric Properties

The 7-hydroxyquinoline (B1418103) (7-HQ) core is renowned for its interesting photophysical properties, including excited-state intramolecular proton transfer (ESIPT), which makes it a sensitive fluorescent reporter of its microenvironment. acs.orgacs.org The fluorescence of such compounds can be dramatically influenced by the electronic nature of substituents on the quinoline (B57606) ring. researchgate.net

The introduction of a strong electron-withdrawing difluoromethyl (-CHF2) group at the 2-position is expected to significantly modulate the electronic landscape of the 7-HQ scaffold. This can influence the equilibrium between the enol and keto tautomers, a process that is often at the heart of the functionality of molecular switches. acs.orgrsc.org Theoretical studies on related 7-hydroxyquinoline systems have shown that substitution can tune the potential energy surfaces of the ground and excited states, a key requirement for a molecular photoswitch. rsc.org The -CHF2 group, by altering the acidity of the quinoline nitrogen and the phenolic proton, could allow for fine-tuning of the tautomeric equilibrium with external stimuli like solvents or pH, making 2-(difluoromethyl)quinolin-7-ol a candidate for developing novel fluorescent probes.

For instance, studies on 7-hydroxyquinoline-8-carbaldehydes have demonstrated that they can act as models for optically driven molecular switches, composed of a "frame" (the 7-hydroxyquinoline) and a proton "crane" (the carbaldehyde group). acs.org In this compound, the -CHF2 group itself could play a crucial role in modulating the proton transfer dynamics that underpin such switching behavior.

Exploration as a Scaffold for Developing Novel Chemical Biology Probes or Advanced Chemical Tools

Building on its potential fluorescent properties, the this compound scaffold is a promising platform for creating sophisticated chemical biology probes. The 7-hydroxyquinoline core is already utilized in chemosensors for detecting metal ions, where chelation with the hydroxyl and nitrogen atoms often leads to a significant increase in fluorescence intensity. rroij.com The electronic perturbation by the 2-CHF2 group could refine the selectivity and sensitivity of such sensors.

Furthermore, the development of probes based on 7-(diethylamino)quinolin-2(1H)-one derivatives highlights the adaptability of the quinoline core. nih.govnih.gov These probes, when complexed with host molecules like cucurbit rsc.orguril, show significant enhancement in fluorescence quantum yield, making them suitable for indicator displacement assays (IDA). nih.govnih.gov The this compound scaffold, with its unique electronic and hydrogen-bonding properties, could be similarly developed into high-performance probes for detecting specific analytes in complex biological systems.

Theoretical Considerations for Applications in Catalyst Design or Advanced Materials Science

The quinoline motif is a significant structural category in materials science and catalysis. mdpi.comrsc.org Its ability to act as a ligand for various metals is central to its role in catalysis. The introduction of the electron-withdrawing -CHF2 group at the 2-position of the quinoline ring in this compound can be expected to alter the electron density on the heterocyclic nitrogen atom. This modification would, in turn, affect its coordination properties with metal centers, potentially leading to novel catalytic activities or selectivities. Computational tools can be integrated to guide the design of such catalysts, prioritizing scalability and cost-effectiveness. mdpi.com

In materials science, quinoline derivatives are investigated for applications in organic light-emitting diodes (OLEDs). rroij.com The emission color of tris(8-quinolinolate) aluminum(III) complexes, for example, can be tuned by introducing substituents on the quinoline ring. rroij.com Electron-withdrawing groups are known to cause a blue-shift in emission. rroij.com Therefore, the this compound scaffold could serve as a building block for new phosphorescent materials where the emission properties are precisely controlled by the electronic influence of the difluoromethyl group.

Strategies for Derivatization Towards Bioconjugation and Advanced Probe Development

A key feature of this compound for advanced probe development is the presence of the 7-hydroxyl group. This phenolic hydroxyl is a versatile chemical handle for derivatization, enabling the attachment of the quinoline scaffold to biomolecules (bioconjugation) or other functional units.

Standard synthetic transformations can be employed for this purpose. For instance, the hydroxyl group can be converted into an ether or ester linkage to connect to a biomolecule of interest. A common strategy involves reacting the hydroxyl group with a linker containing a terminal reactive group, such as a carboxylic acid, an amine, an azide, or an alkyne, which can then be used in well-established bioconjugation reactions like amide coupling, click chemistry, or Staudinger ligation.

The synthesis of quinoline–1,3,4-oxadiazole conjugates demonstrates how the hydroxyl group of 8-hydroxyquinoline (B1678124) can be used as an anchor point to build more complex molecular architectures with specific biological activities. psu.edu Similarly, derivatization of quinolino-fused 7-deazapurine nucleosides at various positions highlights the chemical tractability of the quinoline scaffold for creating a library of functional molecules. nih.gov These examples provide a clear roadmap for modifying the 7-hydroxyl group of this compound to create targeted probes and bioconjugates.

Reaction Type Reagent/Condition Purpose Reference Example
EtherificationAlkyl halide, BaseIntroduce linkers for bioconjugationSynthesis of quinoline-oxadiazole conjugates psu.edu
EsterificationAcyl chloride, BaseAttach functional moietiesFries rearrangement of acetate (B1210297) esters rroij.com
Cross-CouplingBoronic acids, Pd catalystForm C-C bonds to add complexitySuzuki-Miyaura coupling on quinolines nih.gov
Nucleophilic SubstitutionAmines, ThiolsIntroduce diverse functional groupsDerivatization of chloroquinolines nih.gov

Future Perspectives in Medicinal Chemistry Based on the Unique Attributes of the this compound Scaffold

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of therapeutic agents. nih.govnih.govresearchgate.net The unique combination of substituents in this compound presents several intriguing avenues for future drug discovery efforts.

The difluoromethyl group (-CHF2) is of growing interest in medicinal chemistry. researchgate.netalfa-chemistry.comnih.gov It is considered a bioisostere of hydroxyl (-OH) or thiol (-SH) groups, but with distinct properties. researchgate.netacs.org The -CHF2 group can act as a lipophilic hydrogen bond donor, potentially enhancing binding affinity to protein targets. alfa-chemistry.comnih.govacs.org Crucially, it often improves metabolic stability and cell membrane permeability, key pharmacokinetic properties that are frequently optimized during drug development. nih.govmdpi.com

The 7-hydroxyl group can participate in key hydrogen bonding interactions within a biological target's binding site. The combination of the hydrogen-bond-accepting 7-OH group and the hydrogen-bond-donating 2-CHF2 group provides a unique pharmacophoric profile. This dual-feature could be exploited in the design of inhibitors for enzymes where such interactions are critical for recognition and binding, such as kinases or proteases. nih.gov The functionalization of the quinoline scaffold has been shown to yield potent inhibitors for various diseases, including cancer and viral infections. nih.govnih.govmdpi.com

Given these attributes, the this compound scaffold represents a promising starting point for developing new classes of therapeutic agents. Its unique electronic and structural features warrant exploration in screening campaigns against a variety of biological targets.

Structural Feature Medicinal Chemistry Implication Potential Advantage
Quinoline CorePrivileged scaffold in drug design. nih.govresearchgate.netProven basis for bioactive compounds.
2-Difluoromethyl GroupLipophilic H-bond donor; bioisostere. nih.govacs.orgImproved metabolic stability, membrane permeability, and target binding. alfa-chemistry.commdpi.com
7-Hydroxyl GroupH-bond acceptor; handle for derivatization. rroij.comKey interaction with biological targets; site for modification.

Q & A

Basic: What are the optimal synthetic routes for 2-(difluoromethyl)quinolin-7-ol, and how do reaction conditions influence yields?

Methodological Answer:
The synthesis of fluorinated quinolines typically involves cyclization reactions or functionalization of preformed quinoline scaffolds. For this compound:

  • Route 1: Fluorination of quinolin-7-ol precursors using reagents like diethylaminosulfur trifluoride (DAST) or newer fluorinating agents to introduce the difluoromethyl group at position 2 .
  • Route 2: Multi-step telescoped flow synthesis, as demonstrated in Pd-catalyzed aerobic oxidations coupled with reductive amination, which improves yield and reduces purification steps .
  • Critical Parameters: Temperature (50–80°C for fluorination), solvent polarity (DMF or DCM for stability), and catalyst choice (e.g., Pd/C for hydrogenation steps). Yields drop below 40% if moisture-sensitive reagents degrade .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Confirm regiochemistry via 1H^1H-NMR (e.g., difluoromethyl protons appear as triplets near δ 5.5–6.5 ppm) and 19F^{19}F-NMR (split signals for -CF2_2H) .
    • HRMS: Verify molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H8_8F2_2NO: calculated 204.0634) .
    • HPLC-PDA: Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Impurity Profiling: Identify by-products like defluorinated derivatives (e.g., quinolin-7-ol) via TLC (Rf comparison) or LC-MS .

Basic: What in vitro models are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against targets like succinate dehydrogenase (Complex II), given structural similarity to benzovindiflupyr (a known Complex II inhibitor) .
  • Antimicrobial Activity: Use microplate dilution assays (MIC determination) against Plasmodium falciparum or Candida albicans, referencing antiplasmodial data for 4-substituted quinolines .
  • Cytotoxicity Screening: Employ MTT assays on mammalian cell lines (e.g., HEK293) to differentiate target-specific activity from general toxicity .

Advanced: How does the difluoromethyl group at position 2 influence the compound’s conformational stability and target binding?

Methodological Answer:

  • Conformational Effects: The -CF2_2H group introduces stereoelectronic effects, stabilizing specific quinoline conformers via hyperconjugation. This alters π-π stacking with aromatic residues in enzyme active sites .
  • Binding Affinity: Fluorine’s electronegativity enhances hydrogen-bonding with polar residues (e.g., histidine or asparagine). Comparative studies with non-fluorinated analogs show a 3–5× increase in binding affinity .
  • Metabolic Stability: The difluoromethyl group reduces oxidative metabolism (CYP450), as shown in microsomal stability assays using liver S9 fractions .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Standardize Assay Conditions: Variability in IC50_{50} values often arises from differences in buffer pH, ATP concentrations (for kinase assays), or cell passage number. Replicate assays under harmonized protocols .
  • Meta-Analysis: Use tools like Phenol-Explorer to cross-reference metabolite data and validate biological relevance .
  • Orthogonal Validation: Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) if enzymatic assays conflict with cellular activity .

Advanced: What strategies are recommended for identifying and quantifying metabolites of this compound in vivo?

Methodological Answer:

  • Sample Preparation: Extract metabolites from plasma/urine using SPE (solid-phase extraction) with C18 cartridges. Stabilize samples with ascorbic acid to prevent oxidation .
  • Analytical Workflow:
    • LC-HRMS/MS: Detect phase I metabolites (e.g., hydroxylation at position 3) and phase II conjugates (glucuronides) with a Q-TOF mass spectrometer .
    • Isotopic Labeling: Use 13C^{13}C-labeled analogs to track metabolic pathways .
  • Data Interpretation: Compare fragmentation patterns with libraries (e.g., mzCloud) and validate using synthetic standards .

Advanced: How can computational modeling predict the impact of structural modifications on this compound’s activity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with targets like Complex II (PDB ID: 2Y7F). Focus on fluorine’s van der Waals interactions with hydrophobic pockets .
  • QSAR Models: Train models on datasets of fluorinated quinolines to correlate substituent position (e.g., -OCH3_3 at position 7) with logP and IC50_{50} values .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess conformational dynamics and binding-site residency time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.